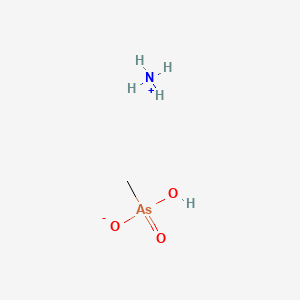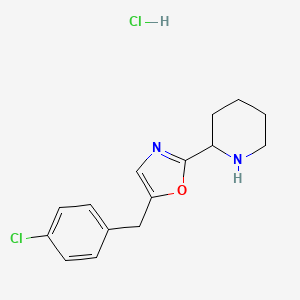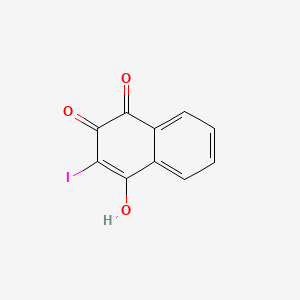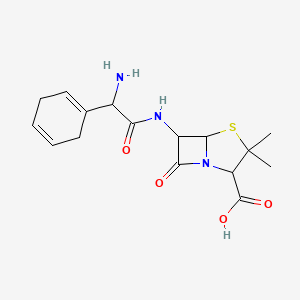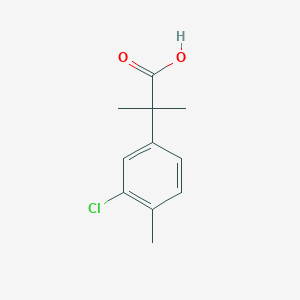
2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(3-chloro-4-méthylphényl)-2-méthylpropanoïque est un composé organique de formule moléculaire C10H11ClO2. Ce composé est caractérisé par la présence d’un groupe chloro et d’un groupe méthyle liés à un cycle phényle, qui est lui-même lié à une unité d’acide propanoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(3-chloro-4-méthylphényl)-2-méthylpropanoïque implique généralement la réaction du chlorure de 3-chloro-4-méthylbenzyle avec un nucléophile approprié, tel qu’un anion carboxylate. La réaction est généralement effectuée en présence d’une base, telle que l’hydroxyde de sodium, pour faciliter la réaction de substitution nucléophile. Les conditions de réaction incluent souvent le reflux des réactifs dans un solvant approprié, tel que l’éthanol ou le méthanol, pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de l’acide 2-(3-chloro-4-méthylphényl)-2-méthylpropanoïque peut impliquer l’utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. Le procédé peut également inclure des étapes de purification, telles que la recristallisation ou la chromatographie, pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(3-chloro-4-méthylphényl)-2-méthylpropanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols, pour former de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme l’ammoniac (NH3) ou le thiolate de sodium (NaSMe) peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Formation d’acide 3-chloro-4-méthylbenzoïque.
Réduction : Formation d’alcool 3-chloro-4-méthylbenzyle.
Substitution : Formation de 3-chloro-4-méthylphénylamine ou de 3-chloro-4-méthylphénylthiol.
Applications De Recherche Scientifique
L’acide 2-(3-chloro-4-méthylphényl)-2-méthylpropanoïque présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré comme précurseur pour le développement d’agents pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(3-chloro-4-méthylphényl)-2-méthylpropanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les groupes chloro et méthyle sur le cycle phényle peuvent influencer l’affinité de liaison et la spécificité du composé. L’unité d’acide propanoïque peut également jouer un rôle dans la solubilité et la biodisponibilité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-chloro-4-méthylphénylboronique
- Isocyanate de 3-chloro-4-méthylphényle
- N-(3-Chloro-4-méthylphényl)-2-méthylpentanamide
Unicité
L’acide 2-(3-chloro-4-méthylphényl)-2-méthylpropanoïque est unique en raison de son motif de substitution spécifique sur le cycle phényle et de la présence d’une unité d’acide propanoïque. Cette combinaison de caractéristiques structurelles confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
2-(3-chloro-4-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-5-8(6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
ASPVDACOZZUXEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(C)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12301089.png)

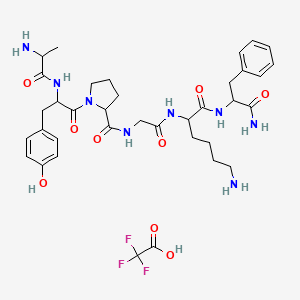
![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
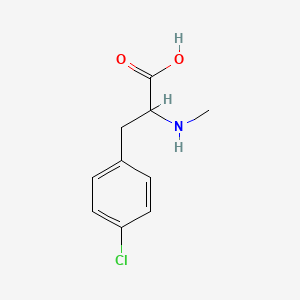
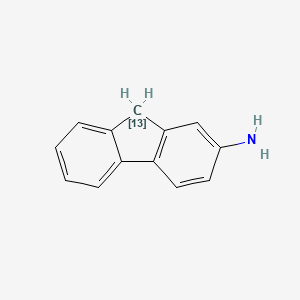
![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
![2-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301139.png)
